molecular formula C11H11ClN2O B14867418 2-(1-chloroethyl)-7-methylquinazolin-4(3H)-one

2-(1-chloroethyl)-7-methylquinazolin-4(3H)-one

Cat. No.: B14867418
M. Wt: 222.67 g/mol
InChI Key: YGIUFQZBRNAAAJ-UHFFFAOYSA-N
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Description

2-(1-chloroethyl)-7-methylquinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-chloroethyl)-7-methylquinazolin-4(3H)-one typically involves the reaction of 7-methylquinazolin-4(3H)-one with 1-chloroethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-chloroethyl)-7-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloroethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones.

Scientific Research Applications

2-(1-chloroethyl)-7-methylquinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-chloroethyl)-7-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-chloroethyl)-4(3H)-quinazolinone
  • 7-methylquinazolin-4(3H)-one
  • 2-(1-chloroethyl)-6-methylquinazolin-4(3H)-one

Uniqueness

2-(1-chloroethyl)-7-methylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 1-chloroethyl group and the methyl group at the 7-position distinguishes it from other quinazolinone derivatives, potentially leading to unique properties and applications.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

2-(1-chloroethyl)-7-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C11H11ClN2O/c1-6-3-4-8-9(5-6)13-10(7(2)12)14-11(8)15/h3-5,7H,1-2H3,(H,13,14,15)

InChI Key

YGIUFQZBRNAAAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NC(=N2)C(C)Cl

Origin of Product

United States

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